6-Chloro-2-ethyl-3-methyl-4-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline is a chemical compound with the molecular formula C18H16ClN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline typically involves the reaction of appropriate substituted anilines with chloroacetyl chloride, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 6-amino-2-ethyl-3-methyl-4-phenylquinoline.
Substitution: Formation of 6-methoxy-2-ethyl-3-methyl-4-phenylquinoline.
Scientific Research Applications
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-Chloro-2-ethyl-3-methyl-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-ethyl-2-methyl-4-phenylquinoline
- 6-Chloro-3-ethoxycarbonyl-2-methyl-4-phenylquinoline
Uniqueness
6-Chloro-2-ethyl-3-methyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821770-49-4 |
---|---|
Molecular Formula |
C18H16ClN |
Molecular Weight |
281.8 g/mol |
IUPAC Name |
6-chloro-2-ethyl-3-methyl-4-phenylquinoline |
InChI |
InChI=1S/C18H16ClN/c1-3-16-12(2)18(13-7-5-4-6-8-13)15-11-14(19)9-10-17(15)20-16/h4-11H,3H2,1-2H3 |
InChI Key |
PSTUCEGOSPIXRN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.